molecular formula C4H4N2O B091974 Pyrimidine N-oxide CAS No. 17043-94-6

Pyrimidine N-oxide

Cat. No.: B091974
CAS No.: 17043-94-6
M. Wt: 96.09 g/mol
InChI Key: OQZGLXOADHKTDN-UHFFFAOYSA-N
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Description

Pyrimidine N-oxide is an aromatic heterocyclic organic compound that features a pyrimidine ring with an oxygen atom bonded to one of the nitrogen atoms

Mechanism of Action

Target of Action

Pyrimidine N-oxide, also known as Pyrimidine 1-oxide, is a class of compounds that can activate certain kinds of Lewis acidic parts of molecules . They are known to interact with various targets, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-a, nuclear factor kB, leukotrienes, and some interleukins . These targets play crucial roles in various biological processes, including inflammation and immune response .

Mode of Action

Pyrimidine N-oxides act as mild Lewis bases, increasing the reactivity of the nucleophilic part of molecules towards various reactions with electrophiles . They are known to inhibit the expression and activities of certain vital inflammatory mediators . In addition, they can be activated via N-oxidation, followed by a second oxidative process that opens the pyrimidine ring to form a formamide intermediate .

Biochemical Pathways

Pyrimidine N-oxides are involved in the synthesis, degradation, salvage, interconversion, and transport of pyrimidine molecules . They are also known to affect the pyrimidine metabolism, which changes under a variety of conditions . The biotransformation of pyrimidine to a pyrazole for GNE-892 proceeds through multiple steps from the likely precursor, this compound .

Pharmacokinetics

The pharmacokinetics of Pyrimidine N-oxides is complex and involves several metabolic steps. The compound is activated via N-oxidation, followed by a second oxidative process that opens the pyrimidine ring to form a formamide intermediate . After hydrolysis of the formamide, a carbon is lost as formic acid, together with ring closure to form the pyrazole ring .

Result of Action

The result of this compound’s action is the formation of various products depending on the reaction conditions . For instance, in the presence of gold (I), it enables the oxidation of alkynes to 1,2-dicarbonyls . It is also known to have anti-inflammatory effects, attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Action Environment

The action of Pyrimidine N-oxides can be influenced by various environmental factors. For instance, the gold-catalyzed oxidation of alkynes to 1,2-dicarbonyls occurs in the absence of any acid additives and under mild conditions . Furthermore, the reactions occur in chlorinated solvent and aqueous medium, showing applications in peptide chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrimidine N-oxide can be synthesized through the oxidation of pyrimidine using various oxidizing agents. Common methods include:

Industrial Production Methods: Industrial production of this compound typically involves continuous flow processes using packed-bed microreactors. These methods offer higher efficiency, safety, and environmental benefits compared to traditional batch reactors .

Properties

IUPAC Name

1-oxidopyrimidin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O/c7-6-3-1-2-5-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZGLXOADHKTDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C[N+](=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168856
Record name Pyrimidine-1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17043-94-6
Record name Pyrimidine-1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine N-oxide
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Q & A

Q1: What is the molecular formula and weight of pyrimidine N-oxide?

A1: this compound has the molecular formula C4H4N2O and a molecular weight of 96.09 g/mol.

Q2: How can pyrimidine N-oxides be synthesized?

A2: Pyrimidine N-oxides can be synthesized through various methods:* N-oxidation of pyrimidines: This is a common method using organic peroxy acids like m-chloroperbenzoic acid. [] The position of the N-oxide group can be determined using spectroscopic methods, particularly NMR. []* Reaction of enamides with hydroxylamine hydrochloride: This method provides pyrimidine N-oxides under mild conditions. []* LANCA three-component reaction followed by cyclocondensation: This sequence, involving lithiated alkoxyallenes, nitriles, and carboxylic acids, generates diverse β-ketoenamides, which then react with hydroxylamine hydrochloride to yield various pyrimidine N-oxides. [, ]* Heterocyclic rearrangements: N-(1,2,4-oxadiazol-3-yl)-β-enamino ketones can rearrange in the presence of anionic reagents in ethanol to form pyrimidine N-oxides. [] Similarly, ring opening of [, , ]oxadiazolo[2,3-a]pyrimidinium systems offers another route to these compounds. [, ]

Q3: What spectroscopic data can be used to characterize pyrimidine N-oxides?

A3: Several spectroscopic methods are helpful in characterizing pyrimidine N-oxides: * NMR spectroscopy: This technique is vital for determining the position of the N-oxide group in pyrimidine N-oxides. [] 1H-NMR, 13C-NMR, and 15N-NMR, especially in conjunction with lanthanide shift reagents or HMBC experiments, offer valuable structural information. [, , ]* Infrared (IR) spectroscopy: This method is particularly useful for analyzing the characteristic N–O stretching frequencies of pyrimidine N-oxides, which typically appear as strong absorptions between 1250 and 1350 cm−1. The position of this band is influenced by substituents on the pyrimidine ring. []

Q4: How does the N-oxide group influence the reactivity of pyrimidines?

A4: The N-oxide group significantly enhances the reactivity of pyrimidines towards nucleophilic reagents due to its electron-withdrawing nature, making the ring more electron-deficient. []

Q5: What types of reactions are characteristic of pyrimidine N-oxides?

A5: Pyrimidine N-oxides undergo a variety of reactions, including:

  • Nucleophilic substitutions: The electron-deficient nature of pyrimidine N-oxides makes them susceptible to attack by nucleophiles. These reactions can lead to substitution of halogens, alkoxy groups, or other leaving groups. [, , ]
  • Ring transformations: Under certain conditions, pyrimidine N-oxides can undergo ring transformations to form other heterocycles, such as isoxazoles. These transformations often involve nucleophilic attack at a ring carbon atom followed by ring opening and reclosure. [, , ]
  • Boekelheide rearrangements: Pyrimidine N-oxides with a methyl group can undergo this rearrangement in the presence of acylating agents like acetic anhydride. The methyl group is converted to an acetoxymethyl group, offering a route to 4-acetoxymethyl-substituted pyrimidines. [, , ]
  • Reissert-Henze reaction: Pyrimidine N-oxides can react with trimethylsilyl cyanide in a modified Reissert-Henze reaction. This reaction introduces a cyano group at either the 2- or 6-position of the pyrimidine ring, depending on the substitution pattern of the starting N-oxide. []

Q6: How does the presence of substituents affect the reactivity of pyrimidine N-oxides?

A6: Substituents significantly influence the reactivity of pyrimidine N-oxides. For example:

  • Electron-withdrawing groups at the 4-position can activate the ring towards nucleophilic attack, facilitating reactions like amino-dechlorination. []
  • Bulky substituents can hinder certain reactions or influence regioselectivity. [, , ]
  • The presence of a methyl group at the 6-position can lead to deprotonation under basic conditions, impacting the charge distribution within the ring and altering the reaction pathway. []

Q7: What are some potential applications of pyrimidine N-oxides?

A7: Pyrimidine N-oxides have garnered interest for various applications, including:

  • Pharmaceuticals: Minoxidil, a this compound, is a well-known example used as an antihypertensive agent and for hair growth stimulation. [, ] Their diverse reactivity makes them attractive building blocks for synthesizing a wide range of biologically active compounds.
  • Ligands in coordination chemistry: The N-oxide oxygen atom can act as a bridging ligand, enabling the formation of coordination polymers with interesting magnetic and luminescent properties. []

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